molecular formula C22H31ClN2O B1197313 Pirmenol hydrochloride CAS No. 61477-94-9

Pirmenol hydrochloride

Cat. No.: B1197313
CAS No.: 61477-94-9
M. Wt: 374.9 g/mol
InChI Key: HFIHPVIVQSWZBV-UBKAUKJESA-N
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Description

Pirmenol hydrochloride is a pharmaceutical compound primarily used as an antiarrhythmic agent. It is classified as a Class I antiarrhythmic drug, which means it works by blocking specific sodium channels in cardiac cells. This compound is known for its ability to stabilize cardiac membranes and prevent abnormal electrical activity that leads to arrhythmias .

Biochemical Analysis

Biochemical Properties

Pirmenol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It inhibits the IK.ACh current by blocking muscarinic acetylcholine receptors (mAchR) with an IC50 value of 0.1 μM . This inhibition affects the action potentials in atrial and ventricular myocytes, prolonging the action potential duration at 90% repolarization in atrial muscles and Purkinje fibers . Additionally, this compound interacts with sodium channels, specifically SCN2A, SCN8A, SCN9A, and others, contributing to its antiarrhythmic properties .

Cellular Effects

This compound influences various types of cells and cellular processes. In atrial cells, it inhibits the IK.ACh current induced by carbachol or intracellular loading of GTPγS . In ventricular myocytes, it depresses the early part of the plateau and lengthens the final repolarization of action potentials . These effects on cell signaling pathways and gene expression contribute to its antiarrhythmic properties. Furthermore, this compound affects cellular metabolism by altering ion fluxes and membrane potentials, which are crucial for maintaining normal cardiac function .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with muscarinic acetylcholine receptors (mAchR) and sodium channels. By blocking mAchR, it inhibits the IK.ACh current, leading to prolonged action potentials and reduced excitability in cardiac cells . Additionally, this compound acts as a sodium channel blocker, targeting SCN2A, SCN8A, SCN9A, and other subtypes . This dual mechanism of action contributes to its effectiveness in treating arrhythmias by stabilizing cardiac electrical activity and preventing abnormal heart rhythms .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound remains stable and retains its antiarrhythmic properties over extended periods . Degradation may occur under certain conditions, affecting its potency and efficacy. Long-term studies in vitro and in vivo have shown that this compound can maintain its effects on cellular function, including prolonged action potentials and reduced excitability, over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In conscious, coronary artery-ligated dogs, doses of 2.5 and 5 mg/kg were effective against arrhythmias . In rats, the LD50 values were 359.9 mg/kg (oral) and 23.6 mg/kg (intravenous), while in mice, the LD50 values were 215.5 mg/kg (oral) and 20.8 mg/kg (intravenous) . These studies indicate that this compound has a dose-dependent effect, with higher doses potentially leading to toxic or adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. It is metabolized primarily in the liver, where it undergoes biotransformation to produce active and inactive metabolites . These metabolic processes can affect the drug’s efficacy and duration of action. Additionally, this compound may influence metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. These transport and distribution processes are crucial for the drug’s effectiveness in targeting cardiac tissues and exerting its antiarrhythmic effects .

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect the drug’s interactions with biomolecules and its overall efficacy. Understanding the subcellular distribution of this compound is essential for optimizing its therapeutic potential and minimizing potential side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pirmenol hydrochloride is synthesized through a series of chemical reactions involving pyridine and piperidine derivatives. The synthetic route typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Pirmenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties .

Scientific Research Applications

Pirmenol hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Pirmenol hydrochloride is compared with other similar antiarrhythmic compounds, such as:

This compound is unique in its long half-life and low toxicity, making it a preferred choice for certain types of arrhythmias .

Properties

CAS No.

61477-94-9

Molecular Formula

C22H31ClN2O

Molecular Weight

374.9 g/mol

IUPAC Name

(1R)-4-[(2S,6R)-2,6-dimethylpiperidin-1-yl]-1-phenyl-1-pyridin-2-ylbutan-1-ol;hydrochloride

InChI

InChI=1S/C22H30N2O.ClH/c1-18-10-8-11-19(2)24(18)17-9-15-22(25,20-12-4-3-5-13-20)21-14-6-7-16-23-21;/h3-7,12-14,16,18-19,25H,8-11,15,17H2,1-2H3;1H/t18-,19+,22-;/m1./s1

InChI Key

HFIHPVIVQSWZBV-UBKAUKJESA-N

SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Isomeric SMILES

C[C@@H]1CCC[C@@H](N1CCC[C@@](C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Canonical SMILES

CC1CCCC(N1CCCC(C2=CC=CC=C2)(C3=CC=CC=N3)O)C.Cl

Synonyms

CI 845
cis-alpha-(3-(2,6-dimethyl-1-piperidinyl)propyl)-alpha-phenyl-2-pyridinemethanol monohydrochloride
pirmenol
pirmenol hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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